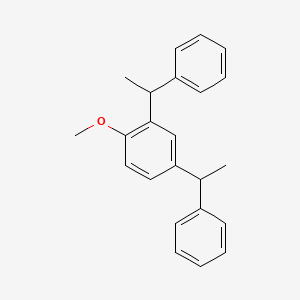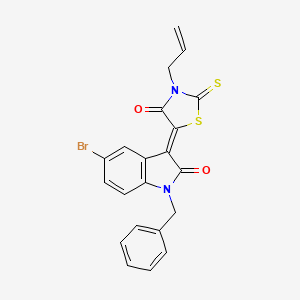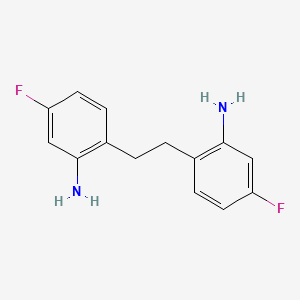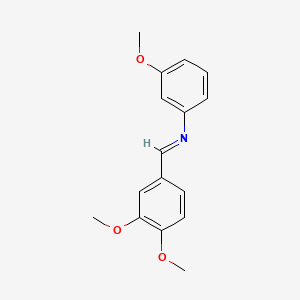
Bis(benzoyloxy)copper hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, copper (II) salt dihydrate: is a coordination compound with the chemical formula C14H12CuO5 . It is a copper salt of benzoic acid, and it exists as a dihydrate, meaning it contains two molecules of water of crystallization. This compound is known for its distinctive blue color and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzoic acid, copper (II) salt dihydrate can be synthesized by reacting benzoic acid with copper (II) salts such as copper (II) sulfate or copper (II) acetate in an aqueous medium. The reaction typically involves dissolving benzoic acid in water, followed by the addition of the copper (II) salt solution. The mixture is then heated to facilitate the reaction, and the product is precipitated out by cooling the solution .
Industrial Production Methods: In industrial settings, the production of benzoic acid, copper (II) salt dihydrate follows similar principles but on a larger scale. The process involves the controlled addition of copper (II) salts to a benzoic acid solution under specific temperature and pH conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoic acid, copper (II) salt dihydrate undergoes various chemical reactions, including:
Oxidation: The copper (II) ion can participate in redox reactions, where it can be reduced to copper (I) or oxidized to copper (III) under specific conditions.
Substitution: The benzoate ligands can be substituted by other ligands such as chloride or nitrate ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the copper (II) ion.
Substitution: Ligand exchange reactions can be carried out using chloride or nitrate salts in an aqueous medium.
Major Products:
Oxidation: Depending on the oxidizing agent, products can include copper (I) or copper (III) complexes.
Substitution: Products include copper (II) chloride or copper (II) nitrate complexes.
Applications De Recherche Scientifique
Benzoic acid, copper (II) salt dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other copper complexes.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of pigments and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of benzoic acid, copper (II) salt dihydrate involves the interaction of the copper (II) ion with various molecular targets. The copper (II) ion can coordinate with donor atoms such as nitrogen, oxygen, and sulfur in biological molecules, leading to the formation of stable complexes. These interactions can disrupt the normal function of enzymes and other proteins, leading to antimicrobial and other biological effects .
Comparaison Avec Des Composés Similaires
Copper (II) acetate: Another copper (II) salt with similar coordination properties.
Copper (II) sulfate: A widely used copper (II) salt with different anionic ligands.
Copper (II) chloride: A copper (II) salt with chloride ligands.
Uniqueness: Benzoic acid, copper (II) salt dihydrate is unique due to its specific coordination environment provided by the benzoate ligands. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C14H14CuO5 |
|---|---|
Poids moléculaire |
325.80 g/mol |
Nom IUPAC |
benzoic acid;copper;hydrate |
InChI |
InChI=1S/2C7H6O2.Cu.H2O/c2*8-7(9)6-4-2-1-3-5-6;;/h2*1-5H,(H,8,9);;1H2 |
Clé InChI |
KCRRIPNWGYMGOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.O.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11963580.png)

![7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11963591.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11963596.png)



![4-(Benzyloxy)benzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11963612.png)




